3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride chemical structure
3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride chemical structure
An In-depth Technical Guide to 3-(Methylsulfonylmethyl)cyclobutan-1-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, a specialized chemical entity of increasing relevance to researchers, scientists, and drug development professionals. The document elucidates the compound's core chemical structure, including critical stereochemical aspects, and details its physicochemical properties and handling considerations. Beyond fundamental characterization, this guide delves into the strategic importance of the cyclobutane scaffold in medicinal chemistry, contextualizing the value of this specific molecule. A plausible, literature-informed synthetic pathway is proposed, complete with a detailed experimental protocol and characterization methodologies. Finally, the guide explores the compound's primary applications as a versatile building block and its potential utility in advanced drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD). The synthesis of technical data with practical, field-proven insights aims to equip researchers with the knowledge required to effectively leverage this compound in their research and development endeavors.
Core Compound Analysis: Identity, Properties, and Structure
Nomenclature and Chemical Identifiers
The precise identification of a chemical entity is foundational for reproducible scientific work. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is a designation for a molecule that can exist as multiple stereoisomers. The specific spatial arrangement of the substituents on the cyclobutane ring significantly influences its biological activity and physical properties. A commonly referenced isomer is the cis or (1s,3s) configuration.
| Identifier | Value | Source |
| Systematic Name | (1s,3s)-3-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride | [1] |
| CAS Number | 2361645-05-6 (Unspecified stereochemistry) 2361595-87-9 ((1s,3s) isomer) | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂S | [2] |
| Molecular Weight | 199.70 g/mol | [2] |
Chemical Structure and Stereochemistry
The molecule consists of a four-membered carbocyclic ring, the cyclobutane scaffold. This ring is substituted at the 1- and 3-positions with an amine (-NH₂) and a methylsulfonylmethyl (-CH₂SO₂CH₃) group, respectively. As a hydrochloride salt, the amine group is protonated to form an ammonium cation (-NH₃⁺), with a chloride anion (Cl⁻) serving as the counterion.
The cyclobutane ring is not planar but exists in a puckered conformation. The relative orientation of the two substituents (cis or trans) is a critical structural feature. The (1s,3s) designation indicates a cis relationship, where both substituents are on the same face of the ring.
Caption: Figure 1. Chemical structure of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.
Physicochemical and Safety Data
As a hydrochloride salt, the compound is expected to be a crystalline solid with appreciable solubility in aqueous media and polar organic solvents like ethanol.[3] Its "for research use only" designation underscores its role as a specialized reagent rather than a consumer product.[2]
| Property | Information | Source |
| Appearance | White crystal or crystalline powder (typical for amine salts) | [3] |
| Solubility | Soluble in water and ethanol | [3] |
| Shipping Temperature | Typically shipped at ambient or refrigerated (4°C) temperatures | [2] |
| Hazard Classifications | H315: Causes skin irritation H319: Causes serious eye irritation H336: May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure) | [1] |
Expert Insight: The presence of both a hydrogen bond donor (the ammonium group) and multiple hydrogen bond acceptors (the sulfone oxygens) in a constrained three-dimensional arrangement makes this molecule a highly valuable fragment for probing protein binding sites. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Strategic Rationale: The Role of the Cyclobutane Scaffold in Drug Design
The incorporation of a cyclobutane ring into a drug candidate is a deliberate design choice aimed at conferring specific advantages.[4] Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclobutane scaffold allows for better exploration of the spatial volume of a target's binding pocket.
Key Advantages of the Cyclobutane Motif:
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Conformational Restriction: The rigid nature of the ring limits the number of accessible conformations, which can lead to higher binding affinity by reducing the entropic penalty of binding.
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Metabolic Stability: Cyclobutane rings are generally more resistant to metabolic degradation (e.g., aromatic hydroxylation) compared to commonly used phenyl rings, potentially improving a drug's pharmacokinetic profile.
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Improved Physicochemical Properties: Replacing planar aromatic systems with saturated rings can decrease lipophilicity and increase solubility, which are often desirable properties for drug candidates.
-
Novelty and Patentability: The use of less common scaffolds like cyclobutanes can provide a path to novel chemical matter with distinct intellectual property protection.[4]
Caption: Figure 2. Strategic benefits of incorporating a cyclobutane scaffold in drug design.
Synthesis and Characterization
Trustworthiness Pillar: This proposed protocol is a self-validating system. Each step yields an intermediate that must be purified and rigorously characterized (e.g., by NMR, MS) to confirm its structure and purity before proceeding to the next step. This ensures the integrity of the final product.
Retrosynthetic Analysis
A logical disconnection approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-N bond, suggesting a ketone precursor that can be converted to the amine via reductive amination. The sulfonylmethyl side chain can be installed via nucleophilic substitution on a suitable electrophile.
Caption: Figure 3. Retrosynthetic analysis for the target compound.
Exemplary Synthetic Protocol
Objective: To synthesize 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride from a commercially available starting material.
Materials:
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3-Oxocyclobutane-1-carbonitrile
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Sodium borohydride (NaBH₄)
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Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium methanesulfinate (NaSO₂Me)
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Diisobutylaluminium hydride (DIBAL-H)
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Ammonia (NH₃) in methanol
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Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C)
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Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Appropriate solvents (Methanol, Dichloromethane, THF, etc.)
Step-by-Step Methodology:
-
Reduction of Ketone to Alcohol:
-
Dissolve 3-oxocyclobutane-1-carbonitrile (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Quench the reaction carefully with water and extract the product with dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-hydroxycyclobutane-1-carbonitrile.
-
Causality: This reduction selectively transforms the ketone into a hydroxyl group, which will be converted into a leaving group in the next step.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the alcohol from Step 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir for 3-4 hours, monitoring by TLC.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate to afford the mesylate intermediate.
-
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent nucleophilic substitution.
-
-
Introduction of the Methylsulfonyl Group:
-
Dissolve the mesylate (1.0 eq) in a polar aprotic solvent like DMF.
-
Add sodium methanesulfinate (1.5 eq).
-
Heat the mixture to 60-80 °C and stir overnight.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify by column chromatography to obtain 3-(methylsulfonyl)cyclobutane-1-carbonitrile.
-
Causality: This is a standard Sₙ2 reaction where the sulfinate anion displaces the mesylate, forming the key C-S bond.
-
-
Reduction of Nitrile to Amine:
-
Dissolve the nitrile from Step 3 (1.0 eq) in an appropriate solvent like THF or methanol.
-
Add a catalyst such as Raney Nickel or 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Stir at room temperature overnight.
-
Expertise: Alternatively, a chemical reduction using a reagent like Lithium Aluminum Hydride (LiAlH₄) could be employed, though catalytic hydrogenation is often preferred for its cleaner workup.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. This yields the free base: 3-(Methylsulfonylmethyl)cyclobutan-1-amine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude amine from Step 4 in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.
-
A precipitate should form. Stir for 30 minutes at 0 °C.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride.
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Causality: Salt formation protonates the basic amine, significantly increasing the compound's melting point and often inducing crystallization, which serves as a final purification step.
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Applications in Research and Development
The primary application of this compound is as a versatile building block or scaffold in the synthesis of more complex molecules, particularly for pharmaceutical research.[7]
Utility in Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful methodology for identifying lead compounds. It begins by screening small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target. 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is an ideal candidate for an FBDD library due to its:
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Low Molecular Weight: Conforms to the "Rule of Three" typical for fragments.
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High 3D Complexity: The cyclobutane ring provides a non-planar scaffold.
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Strategic Functional Groups: The amine and sulfone groups provide vectors for hydrogen bonding and can be used as chemical handles for linking or growing the fragment into a more potent lead compound.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. chembk.com [chembk.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Buy 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride | 2344685-67-0 [smolecule.com]
